molecular formula C13H14BNO4 B580346 1-Phenylvinylboronic acid MIDA ester CAS No. 1257651-50-5

1-Phenylvinylboronic acid MIDA ester

Cat. No.: B580346
CAS No.: 1257651-50-5
M. Wt: 259.068
InChI Key: LDAWJVVAQPYNSX-UHFFFAOYSA-N
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Description

1-Phenylvinylboronic acid MIDA ester is a boron-containing heterocyclic compound It is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylvinylboronic acid MIDA ester typically involves the reaction of boronic esters with appropriate organic substrates. One common method is the catalytic protodeboronation of pinacol boronic esters, which utilizes a radical approach . This method allows for the formation of the desired compound under controlled conditions, often involving the use of specific catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenylvinylboronic acid MIDA ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce boron-containing alcohols or hydrocarbons.

Scientific Research Applications

1-Phenylvinylboronic acid MIDA ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: It is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Phenylvinylboronic acid MIDA ester exerts its effects involves its interaction with molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, which are critical for its applications in medicine and biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylvinylboronic acid MIDA ester stands out due to its boron-containing dioxazaborocane ring, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical building blocks.

Properties

IUPAC Name

6-methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c1-10(11-6-4-3-5-7-11)14-18-12(16)8-15(2)9-13(17)19-14/h3-7H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAWJVVAQPYNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746381
Record name 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257651-50-5
Record name 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257651-50-5
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